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Compound of Interest

Compound Name: 4-Fluoroquinazoline

Cat. No.: B1295469 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide offers a detailed comparison of the spectroscopic properties of 4-haloquinazoline

derivatives. As foundational scaffolds in medicinal chemistry, particularly in the development of

kinase inhibitors, a thorough understanding of their structural and electronic characteristics is

paramount. This document provides a comparative analysis of their spectral data across

various techniques and outlines the detailed experimental protocols for their characterization.

While comprehensive experimental data for the parent, unsubstituted 4-haloquinazolines is not

consistently available in public databases, this guide utilizes data from closely related and

minimally substituted derivatives to provide a representative spectroscopic comparison. This

approach offers valuable insights into the expected spectral behavior of this important class of

compounds.

Logical Relationship and Workflow Diagrams
The following diagrams illustrate the general structure of the 4-haloquinazoline scaffold and a

typical workflow for its spectroscopic characterization.

General structure of a 4-haloquinazoline.
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Data Processing & Analysis
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Click to download full resolution via product page

General experimental workflow for spectroscopic analysis.

Comparative Spectroscopic Data
The following tables summarize key spectroscopic data for representative 4-haloquinazoline

derivatives. The data has been compiled from various research articles and databases; direct

experimental data for the parent compounds is limited.
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¹H Nuclear Magnetic Resonance (NMR) Data

Compound
H-2 (δ,
ppm)

H-5 (δ,
ppm)

H-8 (δ,
ppm)

Other
Aromatic
Protons (δ,
ppm)

Solvent

4,7-Dichloro-

6-

nitroquinazoli

ne¹

9.18 (s) 8.76 (s) 8.30 (s) - CDCl₃

4-

Bromoquinaz

oline

Data not

available

Data not

available

Data not

available

Data not

available
-

4-

Iodoquinazoli

ne

Data not

available

Data not

available

Data not

available

Data not

available
-

2-(3-

Bromophenyl

)-8-

fluoroquinazo

line-4-

carboxylic

Acid²

- ~8.0-8.5 (m) ~7.5-8.0 (m)

Aromatic

protons

observed in

the 7.5-8.7

ppm range

Data not

available

¹Data for 4,7-dichloro-6-nitroquinazoline[1]. ²Representative data for a fluoro- and bromo-

substituted quinazoline derivative[2].

¹³C Nuclear Magnetic Resonance (NMR) Data
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Compound
C-2 (δ,
ppm)

C-4 (δ,
ppm)

C-8a (δ,
ppm)

Other
Aromatic
Carbons (δ,
ppm)

Solvent

4,7-Dichloro-

6-

nitroquinazoli

ne¹

156.9 163.6 151.6

122.1, 123.5,

132.2, 132.8,

147.5

CDCl₃

4-

Bromoquinaz

oline

Data not

available

Data not

available

Data not

available

Data not

available
-

4-

Iodoquinazoli

ne

Data not

available

Data not

available

Data not

available

Data not

available
-

4-

Fluoroquinaz

oline

Data not

available

Data not

available

Data not

available

Data not

available
-

¹Data for 4,7-dichloro-6-nitroquinazoline[1].

Fourier-Transform Infrared (FT-IR) Data

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.mdpi.com/1422-8599/2020/2/M1134
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1295469?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound
C=N Stretch
(cm⁻¹)

C=C Stretch
(cm⁻¹)

C-H Aromatic
(cm⁻¹)

C-X Stretch
(cm⁻¹)

4,7-Dichloro-6-

nitroquinazoline¹

1726, 1645,

1610
1546 3089

~800-1000 (C-

Cl)

4-

Bromoquinazolin

e

Data not

available

Data not

available

Data not

available
~500-600 (C-Br)

4-

Iodoquinazoline

Data not

available

Data not

available

Data not

available
~500 (C-I)

4-

Fluoroquinazolin

e

Data not

available

Data not

available

Data not

available

~1000-1400 (C-

F)

¹Data for 4,7-dichloro-6-nitroquinazoline[1].

Mass Spectrometry (MS) Data

Compound
Molecular
Formula

Molecular
Weight ( g/mol
)

Key m/z
Fragments

Ionization
Method

4-

Chloroquinazolin

e

C₈H₅ClN₂ 164.59
164/166 (M/M+2,

~3:1 ratio)
ESI, EI

4-

Bromoquinazolin

e

C₈H₅BrN₂ 209.05
208/210 (M/M+2,

~1:1 ratio)
ESI, EI

4-

Iodoquinazoline
C₈H₅IN₂ 256.04 256 (M+) ESI, EI

4-

Fluoroquinazolin

e

C₈H₅FN₂ 148.14 148 (M+) ESI, EI
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Note: The m/z fragments for the parent compounds are predicted based on their molecular

formula and isotopic distributions. Experimental spectra may show additional fragmentation

patterns.

Experimental Protocols
Detailed and consistent experimental protocols are crucial for obtaining high-quality,

reproducible spectroscopic data. The following are generalized procedures for the analysis of

4-haloquinazoline derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Weigh 5-10 mg of the solid 4-haloquinazoline derivative.

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,

CDCl₃ or DMSO-d₆) in a clean, dry vial.

Transfer the solution to a 5 mm NMR tube. Ensure the solution is clear and free of any

solid particles.

Instrument Parameters (¹H NMR):

Spectrometer: 400 MHz or higher.

Pulse Program: Standard single-pulse experiment.

Solvent: CDCl₃ or DMSO-d₆.

Temperature: 298 K.

Spectral Width: A range of 0 to 10 ppm is generally adequate.

Acquisition Time: 2-4 seconds.

Relaxation Delay: A delay of 1-5 seconds between scans is recommended.

Number of Scans: 16-64 scans are typically sufficient.
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Instrument Parameters (¹³C NMR):

Spectrometer: 100 MHz or higher.

Pulse Program: Standard proton-decoupled pulse sequence.

Spectral Width: A range of 0 to 180 ppm is generally sufficient.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-10 seconds.

Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required

compared to ¹H NMR to achieve adequate signal intensity.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation (KBr Pellet Method):

Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, spectroscopic

grade potassium bromide (KBr) using an agate mortar and pestle.

Transfer the fine powder to a pellet press and apply pressure to form a thin, transparent

disc.

Data Acquisition:

Record a background spectrum of the empty sample compartment.

Mount the KBr pellet in the spectrometer's sample holder.

Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)
Sample Preparation:
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Prepare a dilute solution of the sample (approximately 0.1-1 mg/mL) in a suitable volatile

solvent such as methanol, acetonitrile, or dichloromethane.

Data Acquisition (Electrospray Ionization - ESI):

Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

Acquire the mass spectrum in positive ion mode. Key parameters to optimize include

capillary voltage, cone voltage, and desolvation gas temperature and flow rate.

Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

Data Acquisition (Electron Ionization - EI):

Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-

MS).

Use a standard electron energy of 70 eV.

Acquire the spectrum over a similar mass range.

UV-Visible (UV-Vis) Spectroscopy
Sample Preparation:

Prepare a stock solution of the compound in a UV-grade solvent (e.g., ethanol, methanol,

or acetonitrile).

Prepare a dilute solution (typically in the micromolar range, e.g., 10 µM) from the stock

solution to ensure the absorbance is within the linear range of the instrument (ideally < 1.0

AU).

Data Acquisition:

Use a matched pair of quartz cuvettes (1 cm path length).

Record a baseline spectrum with the cuvette filled with the solvent.

Record the sample spectrum over a range of 200 to 400 nm.
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Identify the wavelength(s) of maximum absorbance (λmax).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
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scientists and researchers to drive progress in science

and industry.
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